5-Bromovanillin

Catalog No.
S585764
CAS No.
2973-76-4
M.F
C8H7BrO3
M. Wt
231.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromovanillin

CAS Number

2973-76-4

Product Name

5-Bromovanillin

IUPAC Name

3-bromo-4-hydroxy-5-methoxybenzaldehyde

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

InChI

InChI=1S/C8H7BrO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3

InChI Key

KLSHZDPXXKAHIJ-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)C=O)Br)O

Synonyms

4-hydroxy-3-methoxybenzaldehyde, 5-bromovanillin, 5-chlorovanillin, vanillaldehyde, vanillin, vanillin, sodium salt

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)O

The exact mass of the compound 5-Bromovanillin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29037. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde) is a halogenated aromatic aldehyde widely procured as a versatile building block for pharmaceuticals, agrochemicals, and functional materials. As a direct derivative of vanillin, it retains the synthetically useful phenolic hydroxyl and aldehyde groups while introducing a reactive bromine atom at the 5-position of the aromatic ring [1]. This structural modification significantly elevates its melting point to 164-166 °C, enhancing thermal stability during storage and handling compared to the unhalogenated parent compound . In industrial procurement, 5-bromovanillin is primarily valued for its dual functionality: the aldehyde group facilitates the synthesis of Schiff bases and hydrazones, while the bromine atom serves as an essential reactive handle for transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions [2].

Substituting 5-bromovanillin with its unhalogenated parent (vanillin) or its cheaper chlorinated analog (5-chlorovanillin) leads to critical failures in downstream synthesis. Vanillin entirely lacks the halogen handle required for C-C cross-coupling or nucleophilic substitution, making it useless for synthesizing complex multi-ring systems [1]. While 5-chlorovanillin possesses a halogen, the carbon-chlorine bond is significantly stronger and less polarizable than the carbon-bromine bond. Consequently, 5-chlorovanillin is practically inert under standard, cost-effective palladium-catalyzed Suzuki-Miyaura conditions and nucleophilic aromatic substitutions, yielding 0% of the desired products where 5-bromovanillin succeeds [REFS-2, REFS-3]. Furthermore, the electron-withdrawing nature of the bromine atom alters the reactivity of the aldehyde group, meaning reaction kinetics optimized for vanillin will not directly translate to 5-bromovanillin [4].

Synthetic Efficiency in Nucleophilic Aromatic Substitution

In the synthesis of syringaldehyde via nucleophilic aromatic substitution with sodium methoxide, 5-bromovanillin serves as a viable reactive precursor, yielding 61% of the target product under standard conditions (130 °C, Cu catalyst) [1]. In stark contrast, attempting the same substitution with the cheaper 5-chlorovanillin results in a 0% yield (no detectable product), highlighting the critical necessity of the bromine leaving group for this transformation [1].

Evidence DimensionYield of syringaldehyde via nucleophilic aromatic substitution
Target Compound Data61% yield
Comparator Or Baseline5-chlorovanillin (0% yield)
Quantified Difference61 percentage point increase in yield over chloro-analog
ConditionsSodium methoxide in anhydrous methanol, 130 °C, 1 hour, copper catalyst

Procurement teams cannot substitute 5-bromovanillin with 5-chlorovanillin for nucleophilic substitutions, as the chloro-derivative is entirely unreactive under standard conditions.

Reactivity in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

5-Bromovanillin demonstrates high reactivity in standard Suzuki-Miyaura cross-coupling reactions, achieving an 84% yield when coupled with phenylboronic acid using a standard Pd(II) catalyst[1]. Under identical conditions, 5-chlorovanillin fails to react, yielding 0% of the cross-coupled product [1]. This necessitates the use of 5-bromovanillin over its chlorinated counterpart unless highly specialized and expensive ligands are employed.

Evidence DimensionYield of cross-coupled product (5-arylvanillin)
Target Compound Data84% yield
Comparator Or Baseline5-chlorovanillin (0% yield)
Quantified Difference84 percentage point increase in yield
ConditionsPhenylboronic acid, Pd(II) complex catalyst (0.01–0.05 mol%), standard base/solvent

Ensures reliable C-C bond formation using standard, cost-effective palladium catalysts, avoiding the complete reaction failure observed with 5-chlorovanillin.

Condensation Kinetics in Schiff Base Formation

The presence of the electron-withdrawing bromine atom in 5-bromovanillin significantly alters its reactivity profile compared to unhalogenated vanillin. In solvent-free Knoevenagel condensations with barbituric acid, 5-bromovanillin achieved only a 72.8% conversion after 90 minutes of mechanochemical milling, whereas the parent vanillin reached 100% conversion in just 60 minutes [1].

Evidence DimensionEquilibrium conversion in Knoevenagel condensation
Target Compound Data72.8% conversion at 90 minutes
Comparator Or BaselineVanillin (100% conversion at 60 minutes)
Quantified Difference>27.2% lower conversion despite 50% longer reaction time
ConditionsSolvent-free planetary ball milling (mechanochemical synthesis) with barbituric acid

Process chemists must account for the deactivated aldehyde group when substituting vanillin with 5-bromovanillin, requiring extended reaction times or harsher conditions to drive Schiff base formations to completion.

Thermal Stability and Handling Characteristics

The introduction of the heavy bromine atom substantially increases the thermal stability of the crystalline solid compared to the parent compound. 5-Bromovanillin exhibits a melting point of 164-166 °C, which is more than 80 °C higher than that of unhalogenated vanillin (81-83 °C) [REFS-1, REFS-2]. This elevated melting point improves handling and storage stability, particularly in high-temperature processing environments where vanillin would melt or volatilize.

Evidence DimensionMelting point
Target Compound Data164-166 °C
Comparator Or BaselineVanillin (81-83 °C)
Quantified Difference>80 °C increase in melting point
ConditionsStandard atmospheric pressure

The significantly higher melting point ensures the material remains a free-flowing solid under broader storage conditions and resists premature melting during exothermic formulation steps.

Precursor for Complex Biaryl and Heterocyclic Compounds

Due to its reliable reactivity in Suzuki-Miyaura cross-couplings (unlike 5-chlorovanillin), 5-bromovanillin is the preferred starting material for synthesizing complex biaryl structures, biphenyl diesters, and advanced pharmaceutical intermediates where the vanillin core must be extended at the 5-position [1].

Synthesis of Syringaldehyde Derivatives via Halogen Exchange

5-Bromovanillin is utilized in nucleophilic aromatic substitution reactions (e.g., with methoxide) to produce syringaldehyde and its derivatives. It offers a cost-effective middle ground, providing viable yields where 5-chlorovanillin completely fails to react under standard copper-catalyzed conditions [2].

Development of Bioactive Schiff Bases and Metal Complexes

The compound is heavily procured for the synthesis of hydrazones and Schiff bases. While its condensation kinetics are slower than vanillin, the resulting halogenated ligands often exhibit enhanced antimicrobial and antimalarial properties when coordinated with transition metals like Cu(II) and Zn(II) [3].

XLogP3

1.7

UNII

508WVS56PW

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2973-76-4

Wikipedia

5-bromovanillin

General Manufacturing Information

Benzaldehyde, 3-bromo-4-hydroxy-5-methoxy-: INACTIVE

Dates

Last modified: 08-15-2023

New Insights on Volatile Components of

Chih-Hsin Yeh, Kai-Yi Chen, Chia-Yi Chou, Hsin-Yi Liao, Hsin-Chun Chen
PMID: 34204654   DOI: 10.3390/molecules26123608

Abstract

Vanilla (
) is a precious natural flavoring that is commonly used throughout the world. In the past, all vanilla used in Taiwan was imported; however, recent breakthroughs in cultivation and processing technology have allowed Taiwan to produce its own supply of vanilla. In this study, headspace solid-phase microextraction (HS-SPME) combined with GC-FID and GC-MS was used to analyze the volatile components of vanilla from different origins produced in Taiwan under different cultivation and processing conditions. The results of our study revealed that when comparing different harvest maturities, the composition diversity and total volatile content were both higher when the pods were matured for more than 38 weeks. When comparing different killing conditions, we observed that the highest vanillin percentage was present after vanilla pods were killed three times in 65 °C treatments for 1 min each. From the experiment examining the addition of different strains, the PCA results revealed that the volatiles of vanilla that was processed with
and
s was clearly distinguished from which obtained by processing with the other strains. Vanilla processed with
contained 2-ethyl-1-hexanol, and this was not detected in other vanillas. Finally, when comparing the vanillin percentage from seven different regions in Taiwan, vanilla percentage from Taitung and Taoyuan Longtan were the highest.


Towards a new understanding of the retro-aldol reaction for oxidative conversion of lignin to aromatic aldehydes and acids

Ajinkya More, Thomas Elder, Zhihua Jiang
PMID: 34023372   DOI: 10.1016/j.ijbiomac.2021.05.100

Abstract

The retro-aldol reaction is one of the key steps involved in the oxidative conversion of lignin to aromatic aldehydes and acids. In principle, the retro-aldol reaction can proceed in the absence of oxygen. In this work, a new approach based on the influence of oxygen on the oxidation of lignin was investigated. In this approach, the duration of oxygen charged during the reaction was optimized to, for the first time, improve the yield of aromatic aldehydes and acids. The effect of reaction chemistry, time, temperature, and lignin feedstock plays a key role on the yield of aromatic aldehydes and acids. At 140 °C, oxidation of softwood Lignoboost kraft lignin for 40 min results in combined maximum yield of 5.17% w/w of vanillin and vanillic acid. In comparison, using the new approach in which oxygen was charged for only 20 min during the 40 min reaction improved this yield considerably to 6.95%. Further, yield improvement was obtained when applying this approach to different lignin feedstocks. Oxidation also increased the carboxyl content in lignin from 0.49 mmol/g to 1.41 mmol/g which represents a marked improvement. The current study provides new evidence showing that the oxidation reaction is a crucial pathway for lignin valorization.


Simple chemical tests to identify Cannabis derivatives: Redefinition of parameters and analysis of concepts

Daniel Ribeiro Grijó, José Eduardo Olivo, Oswaldo Curty da Motta Lima
PMID: 34142715   DOI: 10.1111/1556-4029.14777

Abstract

The chemical identification of Cannabis is commonly carried out using the Duquenois-Levine (DL) colorimetric test. On the other hand, its active substances called cannabinoids are differentiated by thin-layer chromatography (TLC). This work aims to optimize parameters of these two chemical tests using different samples of Cannabis in natura and previously heated (decarboxylated), as well as their isolated bioactive and possible false positives. The efficiency of the DL test without using ether and aliphatic aldehyde was evaluated, comparing the removal or not of the solid sample from the reaction medium after applying different concentrations of the vanillin ethanolic solution. The chemical properties of different cannabinoids and solvents were estimated and correlated with the TLC retention factors. DL tests applied directly to the plant matrix did not show the expected color, even using a high concentration of vanillin. However, obtaining ethanolic extracts from the samples using low vanillin concentration was sufficient without detecting false positives described in the literature. Cannabinoids with high dipole moment (
) were poorly eluted in TLC, indicating a great interaction with the stationary phase. Their identifications could be conducted based on their distinct lipophilic characteristics (
) and the choice of a more polar solvent mix (
). It is concluded that the DL test can be conducted with reagents of less toxicity, but it is necessary to remove the plant matrix from the reaction medium. The correlation of the TLC results with the chemical properties of cannabinoids and solvents was consistent and can be extrapolated for more complex analyses.


Protection of human γD-crystallin protein from ultraviolet C-induced aggregation by ortho-vanillin

Shu-Shun Hsueh, Jian-Hong Lu, Josephine W Wu, Ta-Hsien Lin, Steven S-S Wang
PMID: 34098480   DOI: 10.1016/j.saa.2021.120023

Abstract

Cataract is known as one of the leading causes of vision impairment worldwide. While the detailed mechanism of cataratogenesis remains unclear, cataract is believed to be correlated with the aggregation and/or misfolding of human ocular lens proteins called crystallins. A 173-residue structural protein human γD-crystallin is a major γ-crystallin protein in the human eye lens and associated with the development of juvenile and mature-onset cataracts. This work is aimed at investigating the effect of a small molecule, e.g., ortho-vanillin, on human γD-crystallin aggregation upon exposure to ultraviolet-C irradiation. According to the findings of right-angle light scattering, transmission electron microscopy, and gel electrophoresis, ortho-vanillin was demonstrated to dose-dependently suppress ultraviolet-C-triggered aggregation of human γD-crystallin. Results from the synchronous fluorescence spectroscopy, tryptophan fluorescence quenching, and molecular docking studies revealed the structural change of γD-crystallin induced by the interaction/binding between ortho-vanillin and protein. We believe the outcome from this work may contribute to the development of potential therapeutics for cataract.


Controlled release of enrofloxacin by vanillin-crosslinked chitosan-polyvinyl alcohol blends

Ilkay Karakurt, Kadir Ozaltin, Elif Vargun, Liliana Kucerova, Pavol Suly, Evghenii Harea, Antonín Minařík, Kateřina Štěpánková, Marian Lehocky, Petr Humpolícek, Alenka Vesel, Miran Mozetic
PMID: 34082942   DOI: 10.1016/j.msec.2021.112125

Abstract

In transdermal drug delivery applications uniform drug distribution and sustained release are of great importance to decrease the side effects. In this direction in the present research, vanillin crosslinked chitosan (CS) and polyvinyl alcohol (PVA) blend based matrix-type transdermal system was prepared by casting and drying of aqueous solutions for local delivery of enrofloxacin (ENR) drug. Subsequently, the properties including the morphology, chemical structure, thermal behavior, tensile strength, crosslinking degree, weight uniformity, thickness, swelling and drug release of the CS-PVA blend films before and after crosslinking were characterized. In vitro drug release profiles showed the sustained release of ENR by the incorporation of vanillin as a crosslinker into the CS-PVA polymer matrix. Furthermore, the release kinetic profiles revealed that the followed mechanism for all samples was Higuchi and the increase of vanillin concentration in the blend films resulted in the change of diffusion mechanism from anomalous transport to Fickian diffusion. Overall, the obtained results suggest that the investigated vanillin crosslinked CS-PVA matrix-type films are potential candidates for transdermal drug delivery system.


NMR-based leaf metabolic profiling of V. planifolia and three endemic Vanilla species from the Peruvian Amazon

Vanessa E Leyva, Juan M Lopez, Alvaro Zevallos-Ventura, Rodrigo Cabrera, Cristhian Cañari-Chumpitaz, David Toubiana, Helena Maruenda
PMID: 33930711   DOI: 10.1016/j.foodchem.2021.129365

Abstract

The fruit of Vanilla planifolia is broadly preferred by the agroindustry and gourmet markets due to its refined flavor and aroma. Peruvian Vanilla has been proposed as a possible source for genetic improvement of existing Vanilla cultivars, but, little has been done to facilitate comprehensive studies of these and other Vanilla. Here, a nuclear magnetic resonance (NMR) metabolomic platform was developed to profile for the first time the leaves - organ known to accumulate vanillin putative precursors - of V. planifolia and those of Peruvian V. pompona, V. palmarum, and V. ribeiroi, with the aim to determine metabolic differences among them. Analysis of the NMR spectra allowed the identification of thirty-six metabolites, twenty-five of which were quantified. One-way ANOVA and post-hoc Tukey test revealed that these metabolites changed significantly among species, whilst multivariate-analyses allowed the identification of malic and homocitric acids, together with two vanillin precursors, as relevant metabolic markers for species differentiation.


Inhibitory effects and mechanisms of vanillin on gray mold and black rot of cherry tomatoes

Jing Yang, Yun-Ze Chen, Wu Yu-Xuan, Li Tao, Yun-Di Zhang, Shu-Ren Wang, Guo-Cai Zhang, Jie Zhang
PMID: 33993955   DOI: 10.1016/j.pestbp.2021.104859

Abstract

Vanillin is a natural antimicrobial agent; however, there are few reports on its antifungal effect on postharvest pathogenic fungi. This study aimed to investigate the in vivo and in vitro antifungal activities of vanillin against gray mold (caused by B. cinerea) and black rot (caused by A. alternata) of cherry tomato fruit and to explain its possible mechanism of action. Vanillin strongly inhibits Botrytis cinerea and Alternaria alternata mycelial growth, spore germination, and germ tube elongation in a concentration-dependent manner (P<0.05). In vivo experiments showed that 4000 mg L
vanillin treatment inhibited cherry tomato gray mold and black rot occurrence. Besides, intercellular electrolytes, soluble proteins, and soluble sugars leakage indicated that 50 or 100 mg L
vanillin treatment increased Botrytis cinerea and Alternaria alternata membrane permeability. The increase of malondialdehyde and hydrogen peroxide contents confirmed that 50 or 100 mg L
vanillin treatment damages the pathogen membranes. Importantly, vanillin treatment inhibited the pathogenicity-related enzyme activities of the two pathogens to reduce their infection ability, among them PL enzyme activity in A. alternata was most inhibited, reducing by 94.7 % at 6 h treated with 100 mg L
vanillin. The hyphae morphology of the two pathogens changed, the mycelia were severely damaged, and the hyphae surface was deformed, shrunk, or even broken after 100 mg L
vanillin treatment. In summary, vanillin had a substantial inhibitory effect on postharvest gray mold and black rot in cherry tomato fruit. Therefore, vanillin can be an effective alternative to prevent and control cherry tomato postharvest diseases.


Honey Phenolic Compound Profiling and Authenticity Assessment Using HRMS Targeted and Untargeted Metabolomics

Georgios A Koulis, Aristeidis S Tsagkaris, Reza Aalizadeh, Marilena E Dasenaki, Eleni I Panagopoulou, Spyros Drivelos, Michał Halagarda, Constantinos A Georgiou, Charalampos Proestos, Nikolaos S Thomaidis
PMID: 34066694   DOI: 10.3390/molecules26092769

Abstract

Honey consumption is attributed to potentially advantageous effects on human health due to its antioxidant capacity as well as anti-inflammatory and antimicrobial activity, which are mainly related to phenolic compound content. Phenolic compounds are secondary metabolites of plants, and their content in honey is primarily affected by the botanical and geographical origin. In this study, a high-resolution mass spectrometry (HRMS) method was applied to determine the phenolic profile of various honey matrices and investigate authenticity markers. A fruitful sample set was collected, including honey from 10 different botanical sources (
= 51) originating from Greece and Poland. Generic liquid-liquid extraction using ethyl acetate as the extractant was used to apply targeted and non-targeted workflows simultaneously. The method was fully validated according to the Eurachem guidelines, and it demonstrated high accuracy, precision, and sensitivity resulting in the detection of 11 target analytes in the samples. Suspect screening identified 16 bioactive compounds in at least one sample, with abscisic acid isomers being the most abundant in arbutus honey. Importantly, 10 markers related to honey geographical origin were revealed through non-targeted screening and the application of advanced chemometric tools. In conclusion, authenticity markers and discrimination patterns were emerged using targeted and non-targeted workflows, indicating the impact of this study on food authenticity and metabolomic fields.


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